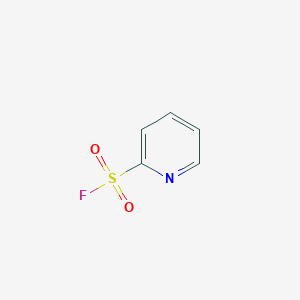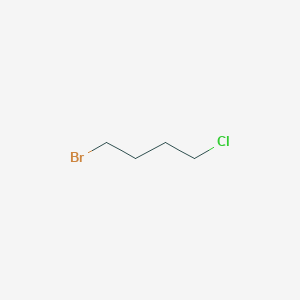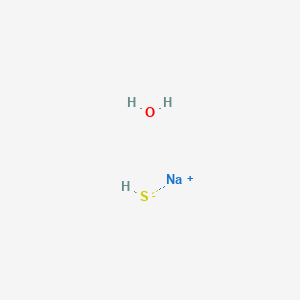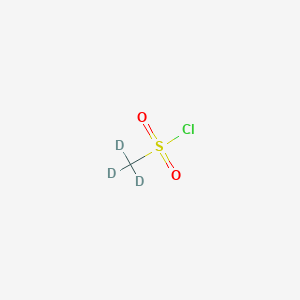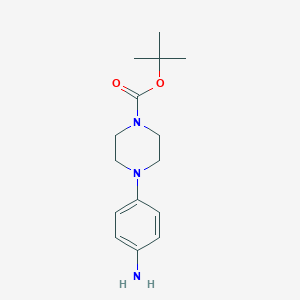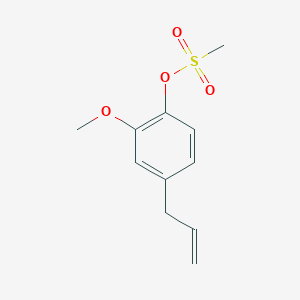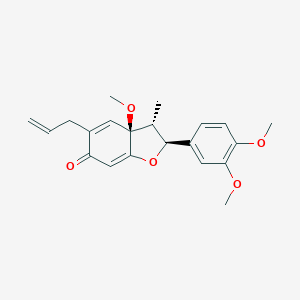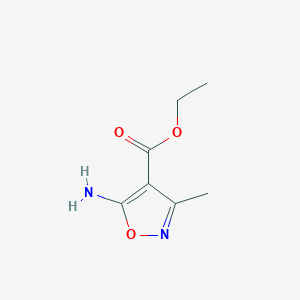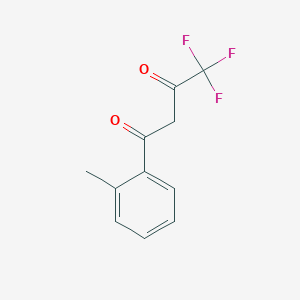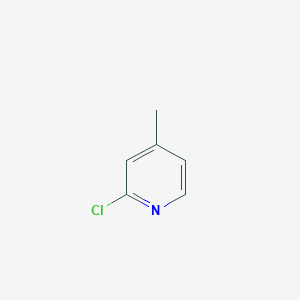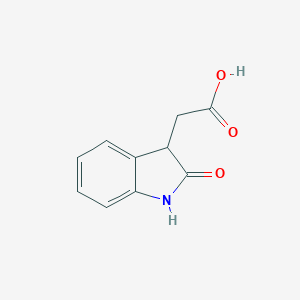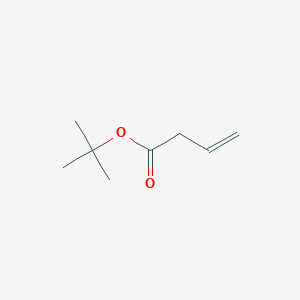![molecular formula C15H21NO2 B104038 N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine CAS No. 15548-02-4](/img/structure/B104038.png)
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine, also known as MN-19, is a novel synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine acts as a selective and potent sigma-1 receptor agonist, which leads to the modulation of various signaling pathways involved in cellular processes. Activation of the sigma-1 receptor has been shown to have neuroprotective effects, modulate calcium signaling, and regulate the release of neurotransmitters.
Biochemische Und Physiologische Effekte
Studies have shown that N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine has various biochemical and physiological effects, including the modulation of neuronal excitability, the regulation of calcium signaling, and the inhibition of oxidative stress. N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine has several advantages for lab experiments, including its high selectivity and potency for the sigma-1 receptor, its low toxicity, and its ability to cross the blood-brain barrier. However, N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine also has limitations, including its limited solubility in water and its relatively high cost compared to other research compounds.
Zukünftige Richtungen
There are several future directions for N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine research, including the development of more selective and potent sigma-1 receptor agonists, the investigation of the role of the sigma-1 receptor in various physiological processes, and the development of drugs that target the sigma-1 receptor for the treatment of various diseases, including neurodegenerative disorders and psychiatric disorders.
In conclusion, N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine is a novel synthetic compound that has potential applications in various scientific research areas. Its high selectivity and potency for the sigma-1 receptor make it a valuable tool for investigating the role of this receptor in various physiological processes and developing drugs that target this receptor. Further research is needed to fully understand the potential of N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine and to develop more selective and potent sigma-1 receptor agonists.
Synthesemethoden
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine is synthesized through a multi-step process that involves the reaction of 3-methoxyphenylacetonitrile with 2-ethylcyclohexanone in the presence of a base, followed by the reduction of the resulting imine with hydroxylamine hydrochloride. The final product is obtained through a purification process that involves recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine has potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine has been used in studies to investigate the role of the sigma-1 receptor in these processes and to develop drugs that target this receptor.
Eigenschaften
CAS-Nummer |
15548-02-4 |
|---|---|
Produktname |
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine |
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C15H21NO2/c1-3-15(10-5-4-9-14(15)16-17)12-7-6-8-13(11-12)18-2/h6-8,11,17H,3-5,9-10H2,1-2H3 |
InChI-Schlüssel |
DXQBIKXUBNQJPG-UHFFFAOYSA-N |
SMILES |
CCC1(CCCCC1=NO)C2=CC(=CC=C2)OC |
Kanonische SMILES |
CCC1(CCCCC1=NO)C2=CC(=CC=C2)OC |
Synonyme |
2-Ethyl-2-(3-methoxyphenyl)cyclohexanone oxime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



